molecular formula C17H19N5O2S B2556994 6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 896298-31-0

6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2556994
CAS No.: 896298-31-0
M. Wt: 357.43
InChI Key: FMJCBKFLRVKEHA-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one class, characterized by a fused heterocyclic core with a triazolo-triazine scaffold. Its structure includes a tert-butyl group at position 6, a thioether linkage at position 3, and a 2-oxo-2-(p-tolyl)ethyl substituent. These functional groups confer unique physicochemical properties, such as enhanced steric bulk (tert-butyl), redox activity (thioether), and aromatic interactions (p-tolyl) . The synthesis of analogous compounds typically involves refluxing hydrazonoyl halides with 6-methyl-3-thioxo-triazinone precursors in chloroform/triethylamine, followed by crystallization .

Properties

IUPAC Name

6-tert-butyl-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10-5-7-11(8-6-10)12(23)9-25-16-20-19-15-18-14(24)13(17(2,3)4)21-22(15)16/h5-8H,9H2,1-4H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJCBKFLRVKEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles possess significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. A review highlighted that triazole derivatives often exhibit enhanced activity due to their ability to inhibit key enzymes in microbial cells .

Anticancer Potential

The triazolo-thiadiazine scaffold has been evaluated for anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival .

Enzyme Inhibition

This compound has also been investigated as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of carbonic anhydrase and other enzymes involved in cancer progression and microbial resistance. The inhibition of these enzymes can lead to reduced tumor growth and enhanced susceptibility of bacteria to antibiotics .

Case Study 1: Antimicrobial Evaluation

In a study published in Pharmaceuticals, researchers synthesized several triazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial efficacy, suggesting that 6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one could be a lead compound for further development in this area .

Case Study 2: Anticancer Activity

A recent review summarized various studies on triazole derivatives as anticancer agents. It was noted that compounds with a thiol or thioether functional group exhibited superior activity against specific cancer cell lines. This finding supports the potential application of 6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one in oncology research .

Summary Table of Applications

Application AreaDescription
Antimicrobial ActivityEffective against various bacteria and fungi; potential for drug development
Anticancer PotentialInduces apoptosis; inhibits tumor growth; modulates cell signaling pathways
Enzyme InhibitionInhibits carbonic anhydrase; enhances susceptibility to antibiotics

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with derivatives synthesized in the same series (7a–j) , focusing on substituent effects, physical properties, and spectral data.

Table 1: Key Properties of [1,2,4]Triazolo[4,3-b][1,2,4]Triazin-7-One Derivatives

Compound Substituents (Position 1, 3, 6) Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm)
Target Compound 6-(tert-butyl), 3-(S-(2-oxo-2-p-tolyl)) Not Reported Not Reported Inferred: p-tolyl (7.2–7.5), tert-butyl (1.3–1.4)
7e 1-(4-Nitrophenyl), 3-isobutyl 202–204 63 CH3 (1.0–1.2), Ar-H (8.1–8.4)
7f 1-phenyl, 3-(p-tolyl) 250–252 72 CH3 (2.47, 2.53), Ar-H (7.33–8.24)
7h 1-phenyl, 3-(4-chlorophenyl) 245–247 74 Cl-substituted Ar-H (7.5–8.0)
7i 1-(4-nitrophenyl), 3-(furan-2-yl) 269–271 71 Furan-H (6.87–8.15), NO2 (8.41–8.49)
7j 1-(4-nitrophenyl), 3-(thiophen-2-yl) 242–244 69 Thiophene-H (6.8–7.5)

Key Observations:

Electronic Effects : The p-tolyl group (electron-donating methyl) may enhance π-π stacking compared to electron-withdrawing nitro (7e, 7i) or chloro (7h) substituents .

Thermal Stability : Higher melting points in nitro-substituted derivatives (7e, 7i: 202–271°C) suggest increased rigidity vs. the target compound’s p-tolyl group .

Mechanistic and Functional Insights

  • Thioether Linkage: The thioether group in the target compound may confer redox activity, analogous to sulfur-containing heterocycles like thiazolo-triazines (e.g., 6-ethyl-3-methyl-thiazolo-triazinone, ).
  • Triazolo-Triazine Core: The fused scaffold enhances aromaticity and thermal stability compared to non-fused triazines (e.g., pyridazin-4-amine derivatives in ) .

Q & A

Basic: What are the standard synthetic routes for preparing the compound, and how are intermediates characterized?

Answer:
The compound can be synthesized via multi-step heterocyclization. A typical approach involves:

  • Step 1: Reacting 6-(tert-butyl)-3-thioxo-1,2,4-triazin-5(2H)-one with phenacyl chloride derivatives (e.g., 2-oxo-2-(p-tolyl)ethyl chloride) in a refluxing AcONa/AcOH mixture for 8–24 hours .
  • Step 2: Purification via ethanol recrystallization.

Intermediates (e.g., thioxo-triazinones) are characterized using:

  • ^1H/^13C-NMR to confirm regiochemistry and substitution patterns.
  • ESI-MS for molecular ion verification.
  • IR spectroscopy to track functional groups (e.g., C=O, S-H).
    Example: In analogous compounds, ^1H-NMR peaks at δ 2.3–2.5 ppm confirm tert-butyl protons, while aromatic protons appear at δ 7.2–7.8 ppm .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:
Optimization strategies include:

  • Catalyst screening: Potassium carbonate or KI may enhance nucleophilic substitution efficiency .
  • Solvent selection: Polar aprotic solvents (e.g., THF, dioxane) improve solubility of aromatic intermediates .
  • Temperature control: Reflux at 80–100°C balances reaction rate and byproduct suppression .

Table 1: Comparison of reaction conditions from literature:

ConditionYield (%)Purity (%)Reference
AcOH/AcONa, 8 h6590
K2CO3/THF, 24 h7895
KI/dioxane, 12 h7293

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • ^1H/^13C-NMR: Assign proton environments (e.g., tert-butyl at δ 1.3–1.5 ppm) and carbonyl groups (δ 165–180 ppm) .
  • High-resolution MS (HRMS): Confirm molecular formula (e.g., C₁₈H₂₁N₅O₂S requires m/z 371.1423) .
  • X-ray crystallography (if crystals form): Resolves absolute configuration and hydrogen-bonding networks .

Advanced: How can computational methods complement experimental data for electronic structure analysis?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*): Predict molecular orbitals, electrostatic potential maps, and stability of tautomeric forms .
  • Molecular docking: Screens potential biological targets by simulating interactions with enzymes (e.g., kinase binding pockets) .
  • IR/Raman spectral simulation: Validates experimental peaks (e.g., C=S stretches at 650–750 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage: Refrigerate (2–8°C) in airtight containers under inert gas to prevent hydrolysis .
  • Spill management: Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can researchers resolve contradictions in spectral or bioactivity data across studies?

Answer:

  • Reproducibility checks: Standardize solvent (e.g., CDCl3 vs. DMSO-d6 for NMR) and pH conditions .
  • Meta-analysis: Compare bioassay protocols (e.g., cell lines, incubation times) to identify confounding variables .
  • Control experiments: Test for impurities (e.g., residual AcOH) via HPLC with UV detection at 254 nm .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH profiling: Dissolve in buffers (pH 1–13) and track hydrolysis by UV-Vis (λ_max ~270 nm) .

Advanced: What strategies are used to explore structure-activity relationships (SAR) for derivatives?

Answer:

  • Substituent variation: Modify the p-tolyl or tert-butyl groups to alter lipophilicity (logP) and steric effects .
  • Bioisosteric replacement: Replace the thioether group with sulfoxide/sulfone to modulate electronic effects .
  • Pharmacophore mapping: Overlay derivatives to identify critical hydrogen-bond acceptors (e.g., triazinone carbonyl) .

Basic: What experimental designs are recommended for biological evaluation?

Answer:

  • In vitro assays: Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) with MTT viability assays .
  • Enzyme inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

Answer:

  • Dataset curation: Compile structural descriptors (e.g., Morgan fingerprints, topological polar surface area) and IC₅₀ values from literature .
  • Model training: Apply random forest or neural networks to correlate descriptors with activity .
  • Virtual screening: Prioritize derivatives with predicted IC₅₀ < 1 µM for synthesis .

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